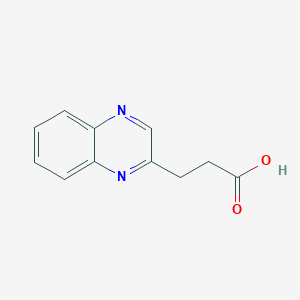

3-(Quinoxalin-2-yl)propanoic acid

Vue d'ensemble

Description

3-(Quinoxalin-2-yl)propanoic acid: is a chemical compound with the molecular formula C11H10N2O2 . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoxaline ring attached to a propanoic acid moiety, making it a valuable building block in the synthesis of various bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinoxalin-2-yl)propanoic acid typically involves the condensation of quinoxaline derivatives with appropriate reagents. One common method is the reaction of quinoxaline-2-carboxylic acid with propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid (TFA) to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Carbamoylation at C-3 Position

A notable reaction involves direct C–H carbamoylation using isocyanides under acidic aqueous conditions. This method achieves functionalization at the C-3 position without requiring pre-activated substrates or metal catalysts .

Key Conditions :

-

Catalyst: Perchloric acid (HClO₄)

-

Solvent: Water (0.2 M)

-

Temperature: 90°C

-

Reaction Time: 3 hours

| Entry | Isocyanide (equiv) | Acid Catalyst | Yield (%) |

|---|---|---|---|

| 1 | 1.5 | HClO₄ | 85 |

| 2 | 1.5 | PTSA | 78 |

| 3 | 1.5 | TfOH | 45 |

Table 1: Optimization of carbamoylation reaction conditions .

Oxidation and Reduction Pathways

-

Oxidation : The quinoxaline ring undergoes oxidation to form dione derivatives, with oxygen from air serving as the terminal oxidant in certain reactions .

-

Reduction : Selective reduction of the heteroaromatic ring produces dihydroquinoxaline intermediates, which can be further functionalized .

Mechanistic Insights

The carbamoylation proceeds via:

-

Protonation : Acid-mediated protonation of quinoxalin-2(1H)-one generates an electrophilic intermediate.

-

Nucleophilic Attack : Isocyanide attacks the C-3 position, forming a carbocation intermediate.

-

Hydrolysis and Rearrangement : Water addition and tautomerization yield a stable amide intermediate.

-

Oxidation : Air oxidizes the intermediate to the final carbamoylated product .

Pharmaceutical Intermediate

This method enabled the synthesis of a cannabinoid CB2 receptor agonist through electrophilic substitution, demonstrating utility in drug discovery .

Experimental Observations

Applications De Recherche Scientifique

Chemistry

3-(Quinoxalin-2-yl)propanoic acid serves as a critical building block for synthesizing more complex molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitating the development of new derivatives with potential applications in different fields.

Reactions:

- Oxidation: Using agents like potassium permanganate.

- Reduction: Employing sodium borohydride or lithium aluminum hydride.

- Substitution: Utilizing halogenating agents or nucleophiles.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Various derivatives have shown promising activity against cancer cell lines such as HCT-116 and MCF-7.

Case Study: Anticancer Activity

A study demonstrated that several synthesized quinoxaline derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. The compounds acted through mechanisms including:

- Inhibition of tyrosine kinases

- Induction of apoptosis

- Tubulin polymerization inhibition

This suggests that modifications to the quinoxaline scaffold can enhance anticancer efficacy while maintaining selectivity towards cancerous cells .

Medicine

The potential therapeutic applications of this compound extend to drug development. It has been investigated for use in creating new therapeutic agents targeting various diseases, particularly in oncology.

Mechanism of Action:

The compound interacts with specific molecular targets, acting as an inhibitor of enzymes or receptors involved in disease pathways. This specificity makes it a valuable candidate for further drug development efforts aimed at treating cancer and possibly other diseases.

Mécanisme D'action

The mechanism of action of 3-(Quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and angiogenesis, making these compounds effective in cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Quinoxaline-2-carboxylic acid

- Quinoxaline-2,3-dione

- Dihydroquinoxaline derivatives

- Substituted quinoxalines

Uniqueness

3-(Quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which combines the quinoxaline ring with a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Activité Biologique

3-(Quinoxalin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a quinoxaline moiety and a carboxylic acid group. This article explores the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a quinoxaline ring that enhances its biological activity. The presence of the carboxylic acid group (-COOH) allows for various biochemical interactions, making it a versatile scaffold for drug development.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Several studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 1.9 - 7.52 | Induction of apoptosis, inhibition of tyrosine kinases |

| MCF-7 | 2.3 - 7.0 | Inhibition of tubulin polymerization, selective tumor hypoxia induction |

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, including apoptosis induction and interference with critical signaling pathways involved in cell proliferation.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its potential neuroprotective effects. Quinoxaline derivatives have shown promise in modulating neurotransmitter systems, particularly through interactions with glutamate receptors. This suggests that the compound may be beneficial in the treatment of neurological disorders.

The mechanisms underlying the biological activities of this compound are complex and involve several key interactions:

- Tyrosine Kinase Inhibition : The compound has been shown to inhibit various tyrosine kinases, which are crucial for cancer cell signaling and proliferation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.

- Receptor Modulation : Interactions with glutamate receptors may provide neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease.

Study on Anticancer Activity

A study evaluated a series of quinoxaline derivatives, including this compound, against human cancer cell lines HCT-116 and MCF-7. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity.

Neuroprotective Potential

Another study investigated the effects of quinoxaline derivatives on neuronal cultures exposed to oxidative stress. The results showed that these compounds could significantly reduce neuronal death, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Propriétés

IUPAC Name |

3-quinoxalin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVKLYVOIQWTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303429 | |

| Record name | 3-(quinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-99-8 | |

| Record name | 2-Quinoxalinepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(quinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.